Cyclotridec-2-en-1-one
Description
Cyclotridec-2-en-1-one is a cyclic unsaturated ketone characterized by a 13-membered carbon ring containing a double bond at the 2-position and a ketone group at the 1-position. The compound’s reactivity and physical characteristics are influenced by ring strain, conjugation between the double bond and carbonyl group, and steric effects inherent to medium-sized rings.
Properties
CAS No. |
59454-32-9 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
cyclotridec-2-en-1-one |
InChI |
InChI=1S/C13H22O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h9,11H,1-8,10,12H2 |
InChI Key |
GPZWCHONRYSILX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCC(=O)C=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclotridec-2-en-1-one can be synthesized through various methods, including the cyclization of long-chain alkenes and ketones. One common method involves the use of thionyl chloride in anhydrous ethanol to facilitate the cyclization process. The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: Cyclotridec-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in the ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon can facilitate substitution reactions under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Cyclotridec-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which Cyclotridec-2-en-1-one exerts its effects involves interactions with various molecular targets. The ketone group can form hydrogen bonds with enzymes and receptors, influencing biochemical pathways. The double bond in the ring structure allows for interactions with other molecules, potentially leading to changes in cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following table summarizes key cyclic enones with structural similarities to Cyclotridec-2-en-1-one:
Key Observations:
Ring Size Effects: this compound (13-membered ring) occupies a middle ground between smaller rings (e.g., 10-membered (2Z)-2-Cyclodecene-1-one) and larger analogs like (2E)-Cyclotetradec-2-en-1-one (14-membered). Medium-sized rings (8–14 members) often face transannular interactions, which can influence conformational flexibility and reactivity.
Stereochemical Differences: The Z/E configuration of the double bond significantly impacts molecular geometry.
Synthetic Accessibility: this compound’s synthesis likely parallels methods for smaller cyclic enones, such as ring-closing metathesis or intramolecular aldol condensation. However, larger rings often require high-dilution conditions to suppress oligomerization .
Applications: Cyclic enones are pivotal in fragrance chemistry (e.g., musk analogs) and as intermediates in drug design. For instance, 3-Cyclodecen-1-one derivatives have been investigated for antimicrobial activity .
Physicochemical Properties (Inferred from Analogs)
| Property | This compound (Inferred) | (2Z)-2-Cyclodecene-1-one | (2E)-Cyclotetradec-2-en-1-one |
|---|---|---|---|
| Boiling Point | ~250–300°C (estimated) | Not reported | Not reported |
| Solubility | Low in water; soluble in organics | Similar | Similar |
| Stability | Moderate (medium ring strain) | Moderate | High (reduced strain) |
| Spectral Data (IR) | C=O stretch ~1700 cm⁻¹ | ~1705 cm⁻¹ | ~1695 cm⁻¹ |
Notes:
- Boiling points are extrapolated from homologous series trends.
- IR carbonyl stretches vary slightly due to conjugation and ring size effects .
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